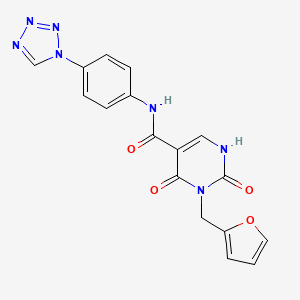
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” appears to be a complex organic compound. It contains several functional groups including a tetrazole, a furan, a pyrimidine, and a carboxamide.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (tetrazole and pyrimidine) and a furan ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The tetrazole ring, for example, is known to participate in various reactions due to the presence of nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxamide could influence its solubility in water.Wissenschaftliche Forschungsanwendungen
Novel Antiprotozoal Agents
Research has identified compounds with structures similar to N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as potential antiprotozoal agents. For instance, a study on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines reported strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, suggesting the relevance of such compounds in developing treatments for protozoal infections (Ismail et al., 2004).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds have been a significant area of research. For example, studies on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives have shown potential anti-inflammatory and analgesic properties, indicating the therapeutic applications of such chemical structures (Abu‐Hashem et al., 2020).
Anticancer and Anti-Inflammatory Activities
Compounds with related structures have been explored for their anticancer and anti-inflammatory activities. Research into novel pyrazolopyrimidines derivatives, for instance, has highlighted their potential as anticancer and anti-5-lipoxygenase agents, offering insights into the design of new therapeutic agents (Rahmouni et al., 2016).
Antidiabetic Screening
The exploration of dihydropyrimidine derivatives for antidiabetic properties is another area of interest. A study on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives demonstrated potential α-amylase inhibition, suggesting the utility of such compounds in managing diabetes (Lalpara et al., 2021).
Safety And Hazards
As with any chemical compound, handling “N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information.
Zukünftige Richtungen
The future research directions would depend on the intended use of this compound. It could potentially be used in the development of new pharmaceuticals, given the presence of several functional groups that are common in drug molecules.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-2,4-dioxo-N-[4-(tetrazol-1-yl)phenyl]-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O4/c25-15(20-11-3-5-12(6-4-11)24-10-19-21-22-24)14-8-18-17(27)23(16(14)26)9-13-2-1-7-28-13/h1-8,10H,9H2,(H,18,27)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUULZUJDXAJXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

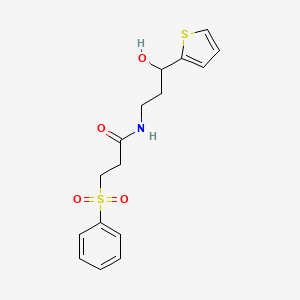
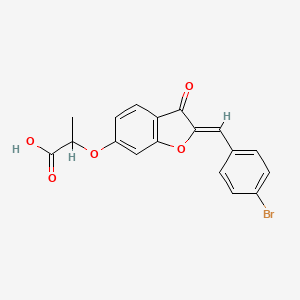
![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)

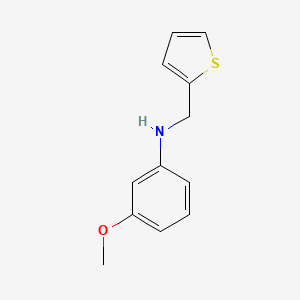
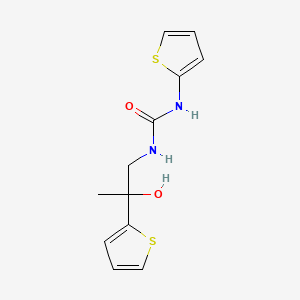
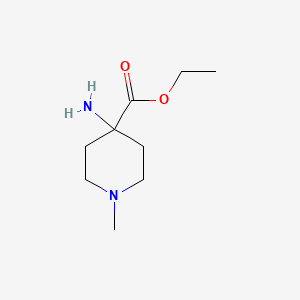
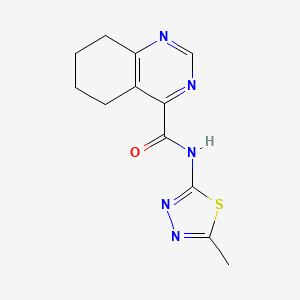
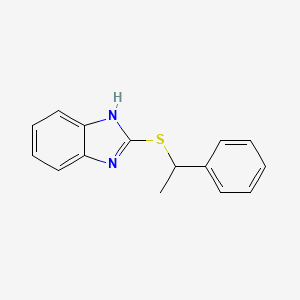
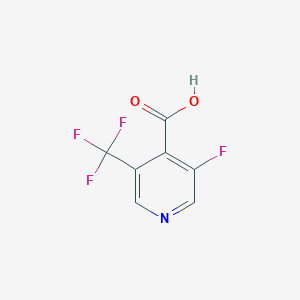
![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)